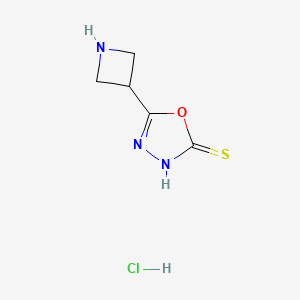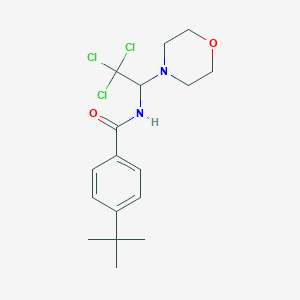![molecular formula C22H20N6O B2496507 N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide CAS No. 1251623-07-0](/img/structure/B2496507.png)
N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide" is a synthetic organic molecule that features a quinoxaline core, a common structural motif in medicinal chemistry due to its pharmacological relevance. The structure suggests potential for interaction with biological receptors, hinting at possible therapeutic applications.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves complex reactions including cyclization and substitution. A related process involves the construction of the pyrroloquinoxaline system via palladium-catalyzed cross-coupling reactions and subsequent cyclization, indicating the intricate steps needed to build such frameworks (Wang et al., 2013).
Molecular Structure Analysis
Quinoxaline derivatives display a wide range of molecular interactions due to their heterocyclic nature, which can be further modified through functionalization at various positions. The presence of a fluorobenzyl group suggests increased lipophilicity and potential for specific binding interactions, which is consistent with studies on similar compounds that analyze their binding affinities and structural characteristics (Tenbrink et al., 1994).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitution and electrophilic additions, depending on the functional groups present. The fluorobenzyl moiety may influence the reactivity by electron withdrawal, affecting the overall chemical behavior of the molecule.
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation. While specific data on this compound is not provided, related studies on quinoxaline derivatives offer insights into how structural modifications impact these properties (Faizi et al., 2018).
Aplicaciones Científicas De Investigación
1. Receptor Binding Affinity
N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide and similar compounds have been studied for their binding affinity to GABAA/benzodiazepine receptors. These compounds, part of the imidazo[1,5-a]quinoxaline amides and carbamates family, demonstrate a wide range of intrinsic efficacies, which are crucial in understanding receptor interactions and designing potential therapeutic agents (Tenbrink et al., 1994).
2. Synthesis and Chemical Modification
Research has focused on the synthesis and chemical modification of pyrrolo[1,2-a]quinoxalines, exploring methods for selective chlorination and bromination. These modifications are significant for pharmaceutical research and organic synthesis, as they allow for the creation of compounds with diverse functional groups and potential biological activities (Le et al., 2021).
3. Anticancer Properties
The structure of pyrrolo[1,2-a]quinoxalines, which includes this compound, has been investigated for potential anticancer properties. These studies explore the synthesis of novel analogs and their efficacy in inhibiting cancer cell growth, highlighting their significance in the development of new therapeutic agents for cancer treatment (Wang et al., 2009).
4. Potential as Kappa Opioid Antagonists
Quinoxaline and quinoxalinone derivatives, including those similar to this compound, have been synthesized for potential use as kappa opioid receptor antagonists. These compounds hold therapeutic relevance for treating disorders related to neuroscience targets, showcasing their importance in medicinal chemistry (Scarry et al., 2016).
5. Anion Binding and Sensing
Research has also explored the use of fluorinated pyrroloquinoxaline derivatives as neutral anion receptors. These compounds have shown increased binding affinities for anions like fluoride, chloride, or dihydrogen phosphate, making them potentially useful in sensing applications (Anzenbacher et al., 2000).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-2-16-5-7-19(8-6-16)28-21(18-9-12-23-13-10-18)20(26-27-28)22(29)25-15-17-4-3-11-24-14-17/h3-14H,2,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNSMGJBAVQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)